molecular formula C17H16ClN3O3S2 B2359173 1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide CAS No. 922483-22-5

1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide

Cat. No. B2359173
CAS RN: 922483-22-5
M. Wt: 409.9
InChI Key: UGZJUOKTVQPVIL-UHFFFAOYSA-N
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Description

“1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C17H16ClN3O3S2 . It is available for purchase from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a sulfonyl group attached to a 4-chlorophenyl group and a 3-cyanothiophen-2-yl group .

Scientific Research Applications

Alzheimer’s Disease Research

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to explore new drug candidates for Alzheimer’s disease treatment. Through a synthesis process involving 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, the compounds demonstrated enzyme inhibition activity against acetylcholinesterase, indicating potential as Alzheimer’s disease treatment options (Rehman et al., 2018).

Antimicrobial Activity

Piperidine derivatives have been synthesized to assess their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The study found that specific substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity, with some compounds showing potent antimicrobial activities comparable to standard drugs (Vinaya et al., 2009).

Antioxidant and Anticholinesterase Activities

A study on the synthesis of sulfonyl hydrazone compounds incorporating piperidine rings revealed their significant antioxidant capacity and anticholinesterase activity. These compounds, especially N′-(2,6-diphenylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide, showed promising activities in various antioxidant assays, suggesting their potential in therapeutic applications (Karaman et al., 2016).

Lewis Basic Catalyst in Hydrosilylation

The use of l-Piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane was investigated. The presence of the arene sulfonyl group significantly influenced the catalyst's enantioselectivity, achieving high yields and selectivities across a range of substrates. This highlights the compound's role in synthetic organic chemistry and potential pharmaceutical applications (Wang et al., 2006).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-14-1-3-15(4-2-14)26(23,24)21-8-5-12(6-9-21)16(22)20-17-13(11-19)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZJUOKTVQPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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